3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
Overview
Description
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane: is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzyl and azabicyclohexane precursors.
Cyclization Reaction: The key step involves a cyclization reaction where the oxygen and nitrogen atoms are introduced into the bicyclic structure. This can be achieved through various methods, including nucleophilic substitution or cycloaddition reactions.
Reaction Conditions: The reaction conditions often require specific temperatures, solvents, and catalysts to facilitate the formation of the desired bicyclic structure. For example, the use of a polar aprotic solvent and a strong base can promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce different isomers of the original compound.
Scientific Research Applications
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3,4-epoxypyrrolidine
- 1-Benzyl-3,4-epoxypyrroline
- N-Benzyl-3,4-epoxypyrrolidine
Comparison
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure, which includes both oxygen and nitrogen atoms. This structural feature distinguishes it from similar compounds and contributes to its unique chemical reactivity and potential applications. The presence of the oxygen atom in the ring system can influence the compound’s electronic properties and reactivity, making it a valuable scaffold in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-9(5-3-1)6-12-7-10-11(8-12)13-10/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOHWZBGWRAMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CN1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431135 | |
Record name | 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75390-09-9 | |
Record name | 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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